Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethyl ester group at the 6-position, a methoxy group at the 4-position, and a methyl group at the 5-position. The compound has a molecular formula of C11H12N2O3S and a molecular weight of 252.29 g/mol .
Preparation Methods
The synthesis of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction. In this method, ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is reacted with potassium allyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium fluoride in dry 1,4-dioxane. The reaction yields this compound as one of the products .
Chemical Reactions Analysis
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with similar compounds such as:
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: This compound has a chlorine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
Ethyl 4-(2-methoxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: This compound has an anilino group at the 4-position, which can affect its chemical and biological properties.
Properties
CAS No. |
101667-99-6 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-11(14)8-6(2)7-9(15-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3 |
InChI Key |
BJCRYHMRNPOVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC)C |
Origin of Product |
United States |
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